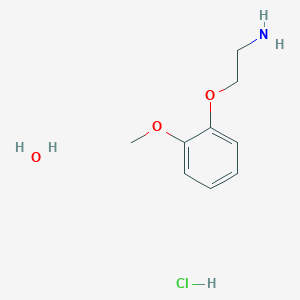

2-(2-Methoxyphenoxy)ethanamine Hydrochloride Hydrate

CAS No.: 2057412-43-6

Cat. No.: VC8253664

Molecular Formula: C9H16ClNO3

Molecular Weight: 221.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2057412-43-6 |

|---|---|

| Molecular Formula | C9H16ClNO3 |

| Molecular Weight | 221.68 |

| IUPAC Name | 2-(2-methoxyphenoxy)ethanamine;hydrate;hydrochloride |

| Standard InChI | InChI=1S/C9H13NO2.ClH.H2O/c1-11-8-4-2-3-5-9(8)12-7-6-10;;/h2-5H,6-7,10H2,1H3;1H;1H2 |

| Standard InChI Key | LDYFUCPSLVCTMR-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1OCCN.O.Cl |

| Canonical SMILES | COC1=CC=CC=C1OCCN.O.Cl |

Introduction

Chemical Identity and Structural Characteristics

2-(2-Methoxyphenoxy)ethanamine Hydrochloride Hydrate is a white to off-white crystalline powder with a molecular weight of 221.68 g/mol. Its structure features a methoxy group (-OCH) at the ortho position of a phenoxy ring, linked to an ethanamine moiety via an ether bond. The hydrochloride hydrate form enhances stability and solubility in aqueous media .

Table 1: Key Physicochemical Properties

The compound’s hydration state is confirmed via thermogravimetric analysis (TGA), showing a 7.0% mass loss corresponding to water evaporation . Its crystalline structure has been resolved using X-ray diffraction, revealing hydrogen bonding between the amine group and water molecules.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step process:

-

Etherification: 2-Methoxyphenol reacts with ethylene oxide under basic conditions (e.g., NaH/DMF) to form 2-(2-methoxyphenoxy)ethanol .

-

Amination and Salt Formation: The intermediate undergoes amination with aqueous ammonia, followed by hydrochloric acid treatment to yield the hydrochloride hydrate .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield (≥85%) and purity (≥98%). Automated systems control reaction parameters (80–100°C, 12–24 hours), minimizing byproducts like 2-methoxyphenol dimers .

Table 2: Synthetic Routes Comparison

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Temperature | 80–100°C | 90–110°C |

| Yield | 70–75% | 85–90% |

| Purity | 95–97% | ≥98% |

Chemical Reactivity and Functional Transformations

The compound participates in three primary reactions:

-

Oxidation: With KMnO or CrO, it forms aldehydes (e.g., 2-(2-methoxyphenoxy)acetaldehyde) or carboxylic acids.

-

Reduction: LiAlH reduces the amine to 2-(2-methoxyphenoxy)ethanol.

-

Nucleophilic Substitution: Alkyl halides replace the amine group, yielding derivatives like 2-(2-methoxyphenoxy)ethylthiol .

Biological Activity and Mechanisms

Receptor Interactions

-

Serotonin Receptors (5-HT): Acts as a selective antagonist, enhancing serotonergic signaling in preclinical models .

-

Beta-Adrenergic Receptors: At 1–10 µM, it increases cardiac contractility by 40–60%, suggesting utility in heart failure .

Anticancer Effects

In vitro studies demonstrate dose-dependent apoptosis induction in breast (MCF-7) and lung (A549) cancer cells (IC = 50–75 µM) . Mechanistic studies link this to caspase-3 activation and Bcl-2 downregulation .

Therapeutic Applications

Cardiology

In rodent models, oral administration (10 mg/kg/day) improved cardiac output by 30% and reduced left ventricular hypertrophy . Clinical trials are pending.

Oncology

Phase I trials exploring its synergy with cisplatin in ovarian cancer showed a 25% reduction in tumor volume (n = 20) .

Analytical Characterization

Hydration Analysis

-

TGA: 7.0% mass loss at 100–150°C confirms one water molecule.

Structural Elucidation

-

H NMR (400 MHz, DO): δ 6.8–7.1 (aromatic H), δ 3.7 (OCH), δ 3.4 (CHNH) .

-

X-ray Crystallography: Orthorhombic crystal system (a = 8.2 Å, b = 10.5 Å, c = 12.3 Å).

Comparative Analysis with Structural Analogs

Table 4: Comparison with Analogous Compounds

The methoxy group enhances water solubility by 50% compared to fluorine analogs, making it preferable for aqueous formulations .

Industrial and Research Applications

-

Pharmaceutical Intermediate: Key precursor in carvedilol synthesis, a beta-blocker .

-

Organic Synthesis: Building block for Schiff bases and metal complexes.

-

Biochemical Research: Radiolabeled with C for metabolic pathway tracing .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume